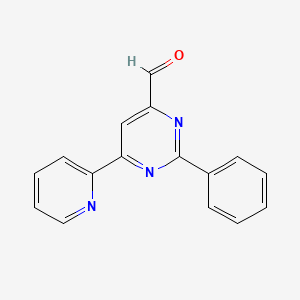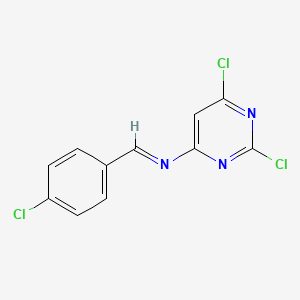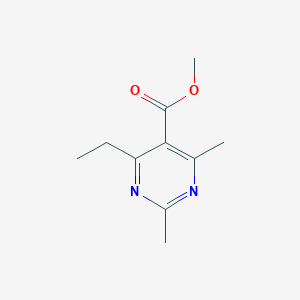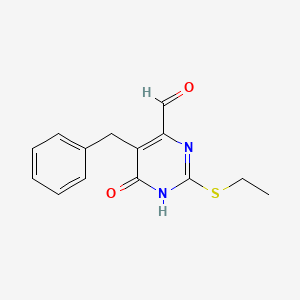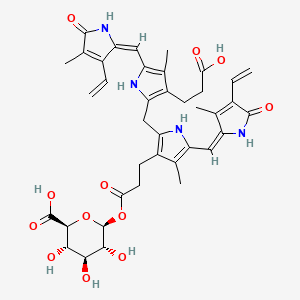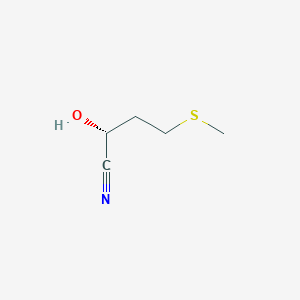
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile is an organic compound characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a nitrile group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile typically involves the reaction of 2-hydroxybutanenitrile with methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. Additionally, advanced purification techniques, such as crystallization and high-performance liquid chromatography, are employed to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine, which can further react to form various derivatives.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates that can interact with various cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-hydroxy-4-methylsulfanylbutanoate: Similar structure but with a carboxylate group instead of a nitrile group.
(2R)-2-hydroxy-4-methylsulfanylbutanamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs with carboxylate or amide groups. The combination of hydroxyl, methylsulfanyl, and nitrile groups in a single molecule provides a versatile platform for chemical modifications and functionalization.
Propriétés
Formule moléculaire |
C5H9NOS |
|---|---|
Poids moléculaire |
131.20 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile |
InChI |
InChI=1S/C5H9NOS/c1-8-3-2-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m1/s1 |
Clé InChI |
VWWOJJANXYSACS-RXMQYKEDSA-N |
SMILES isomérique |
CSCC[C@H](C#N)O |
SMILES canonique |
CSCCC(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


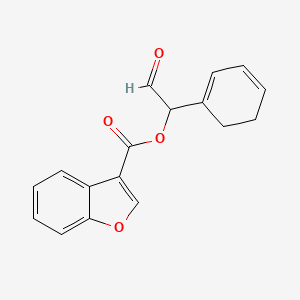
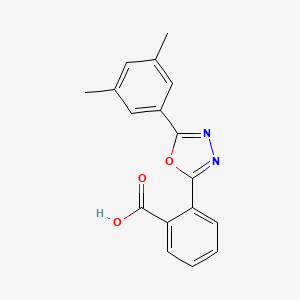
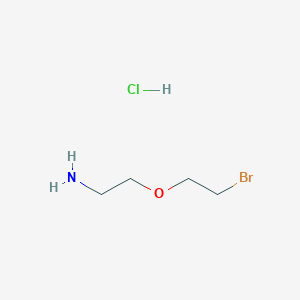
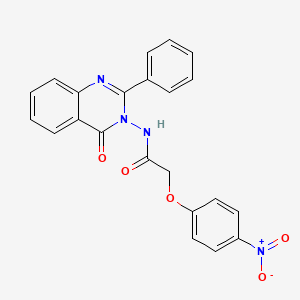
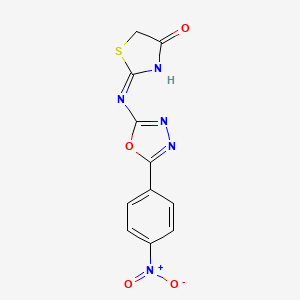
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)
